molecular formula C16H11ClN2O2S2 B2470981 5-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 1164488-40-7

5-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No. B2470981
CAS RN: 1164488-40-7
M. Wt: 362.85
InChI Key: QLSLKIKHHYNILC-VLGSPTGOSA-N
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Description

Synthesis Analysis

The synthesis of “5-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is not explicitly detailed in the available literature .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly detailed in the available literature .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly detailed in the available literature .

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis and biological activities of compounds structurally related to 5-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide. For example, the synthesis of compounds structurally related to thiophene-2-carboxamide derivatives has been explored for potential anti-inflammatory and antimicrobial applications. These compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2) and have shown significant analgesic and anti-inflammatory activities (Abu‐Hashem, Zaki, & Al-Hussain, 2020). Additionally, compounds such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been synthesized and characterized, with a focus on their antimicrobial evaluation and molecular docking studies, highlighting their potential in pharmaceutical applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds involving thiophene-2-carboxamide moieties is another area of interest. These compounds have been synthesized and evaluated for their biological activities, particularly as antibiotics against Gram-positive and Gram-negative bacteria. For example, 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives have been synthesized and studied for their antibiotic and antibacterial properties, which is crucial for the development of new drugs (Ahmed, 2007).

Safety and Hazards

The safety and hazards associated with “5-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” are not explicitly detailed in the available literature .

Future Directions

The future directions for research and development of “5-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” are not explicitly detailed in the available literature .

properties

IUPAC Name

5-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S2/c1-3-9-19-14-10(21-2)5-4-6-11(14)23-16(19)18-15(20)12-7-8-13(17)22-12/h1,4-8H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSLKIKHHYNILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)Cl)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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